

An In-Depth Technical Guide to Isoprocarb (CAS Number: 2631-40-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoprocarb*

Cat. No.: *B1672275*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprocarb (2-isopropylphenyl N-methylcarbamate), a carbamate insecticide, is primarily utilized for the control of various agricultural pests. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals. This guide provides a comprehensive overview of **isoprocarb**, focusing on its physicochemical properties, toxicological profile, metabolic pathways, and environmental fate. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are included to support further research and development efforts related to this compound.

Physicochemical Properties

Isoprocarb is a white crystalline solid with the molecular formula $C_{11}H_{15}NO_2$ and a molecular weight of 193.24 g/mol. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[1][2]
Molecular Weight	193.24 g/mol	[1]
Appearance	White crystalline powder	[1][3]
Melting Point	88-93 °C	[4][5]
Boiling Point	329.46 °C (estimated)	[1][3]
Solubility in Water	0.265 g/L	[1]
Solubility in Organic Solvents	Readily soluble in acetone (400 g/L) and methanol (125 g/L)	[1]
LogP (Octanol-Water Partition Coefficient)	2.3	[4]
Vapor Pressure	Not available	
Henry's Law Constant	Not available	

Toxicological Profile

Isoprocarb exhibits moderate acute toxicity through oral and dermal routes of exposure. Its primary mechanism of toxicity is the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent overstimulation of the cholinergic system.

Acute Toxicity

Endpoint	Value	Species	Reference
Oral LD ₅₀	450 mg/kg	Rat	[6]
Dermal LD ₅₀	> 500 mg/kg	Rat	[6]
Inhalation LC ₅₀ (4h)	> 500 mg/m ³	Rat	[6]
Eye Irritation	Irritating	Rabbit	[6]
Skin Irritation	Not an irritant	[6]	

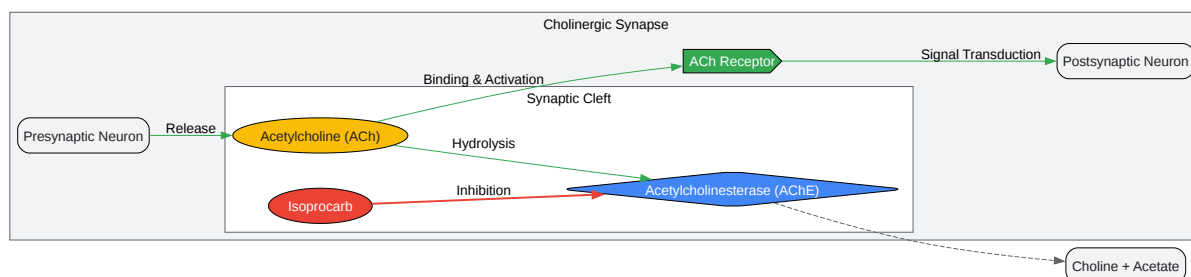
Ecotoxicity

Endpoint	Value	Species	Reference
LC ₅₀ (96h)	22 mg/L	Carp	[7]
EC ₅₀ (48h)	0.024 mg/L	Daphnia magna	[7]
EC ₅₀ (72h)	21 mg/L	Pseudokirchneriella subcapitata	[7]
LD ₅₀ (contact, 48h)	> 2.0 µg/bee	Honeybee	[7]

Mechanism of Action and Signaling Pathways

Acetylcholinesterase Inhibition

The primary mode of action of **isoprocarb** is the reversible inhibition of acetylcholinesterase (AChE).^{[4][8][9]} AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in cholinergic synapses, terminating the nerve signal. By inhibiting AChE, **isoprocarb** causes an accumulation of ACh in the synaptic cleft, leading to continuous stimulation of cholinergic receptors on the post-synaptic neuron or effector cell.^[4] This overstimulation disrupts normal nerve function and can lead to the toxic effects observed.

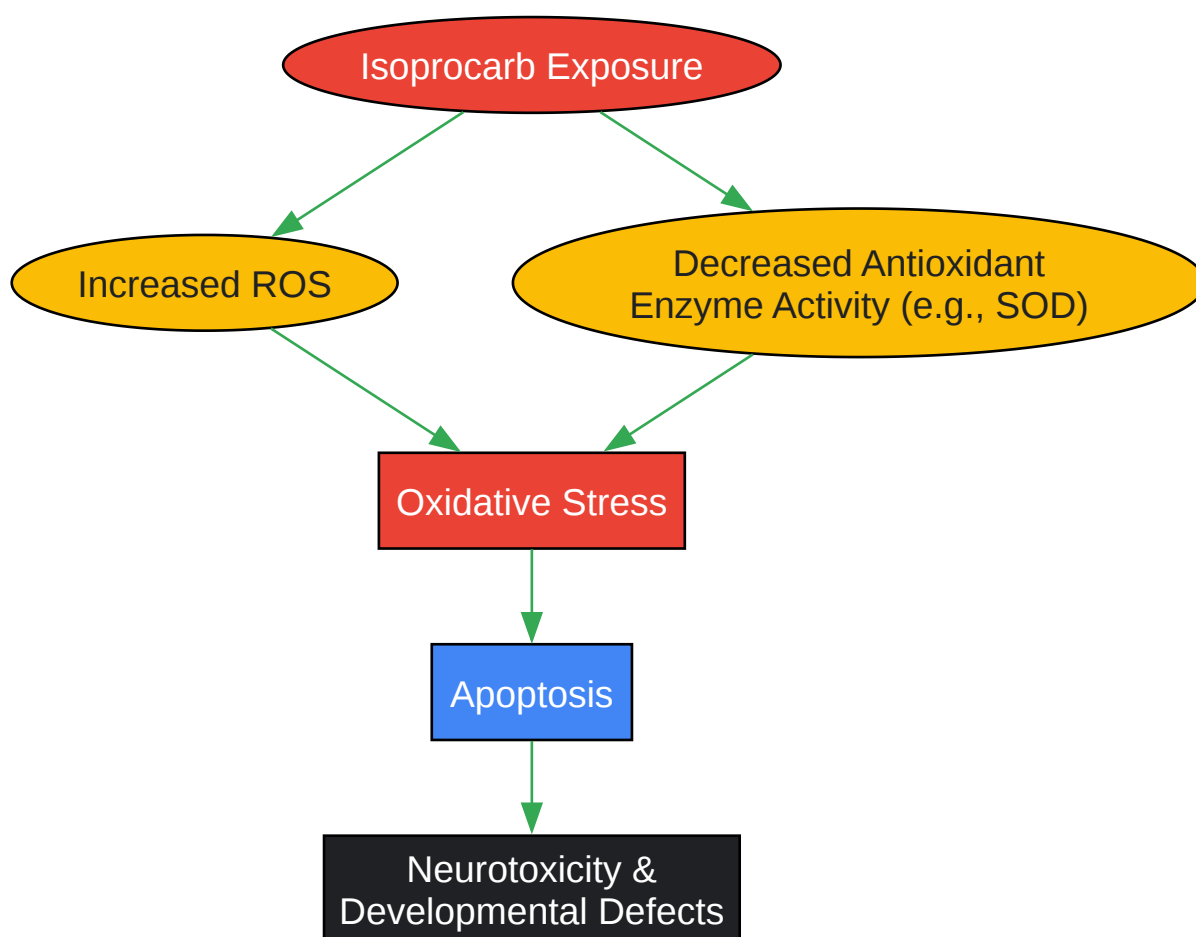


[Click to download full resolution via product page](#)

Figure 1: Mechanism of Acetylcholinesterase Inhibition by **Isoprocarb**.

Oxidative Stress and Apoptosis

Studies in zebrafish embryos have shown that **isoprocarb** exposure can induce neurotoxicity through mechanisms involving oxidative stress and apoptosis.[8] **Isoprocarb** treatment led to an increase in reactive oxygen species (ROS) and a decrease in the activity of antioxidant enzymes such as superoxide dismutase (SOD).[8] This oxidative stress can, in turn, trigger apoptotic pathways, leading to programmed cell death and contributing to the observed neurodevelopmental defects.[8]



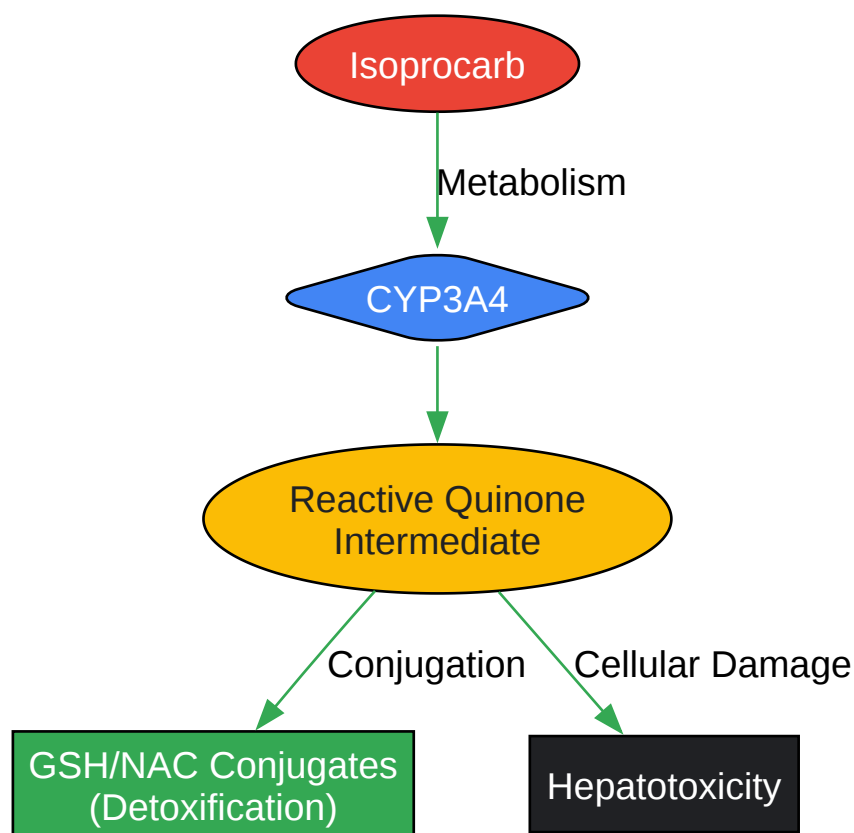
[Click to download full resolution via product page](#)

Figure 2: Isoprocarb-Induced Oxidative Stress and Apoptosis Signaling Pathway.

Metabolism and Degradation

Metabolic Activation and Hepatotoxicity

Isoprocarb can undergo metabolic activation in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[6] This process can lead to the formation of reactive metabolites, such as a quinone intermediate, which can induce cytotoxicity.[6] The formation of glutathione (GSH) and N-acetylcysteine (NAC) conjugates of **isoprocarb** metabolites has been observed in vitro and in vivo, indicating the role of these pathways in detoxification.[6] However, the formation of reactive intermediates can lead to hepatotoxicity.[6]



[Click to download full resolution via product page](#)

Figure 3: Metabolic Activation of **Isoprocarb** by CYP3A4.

Environmental Degradation

Isoprocarb is subject to degradation in the environment through various processes, including hydrolysis and microbial action. The half-life of **isoprocarb** in soil under paddy conditions is reported to be between 3 and 20 days.[7] A major degradation product is 2-isopropylphenol.[7] Studies on the electro-Fenton process have identified several aromatic by-products formed during the degradation of **isoprocarb**, including hydroxylated derivatives and the opening of the aromatic ring to form carboxylic acids.

Experimental Protocols

Acetylcholinesterase Inhibition Assay

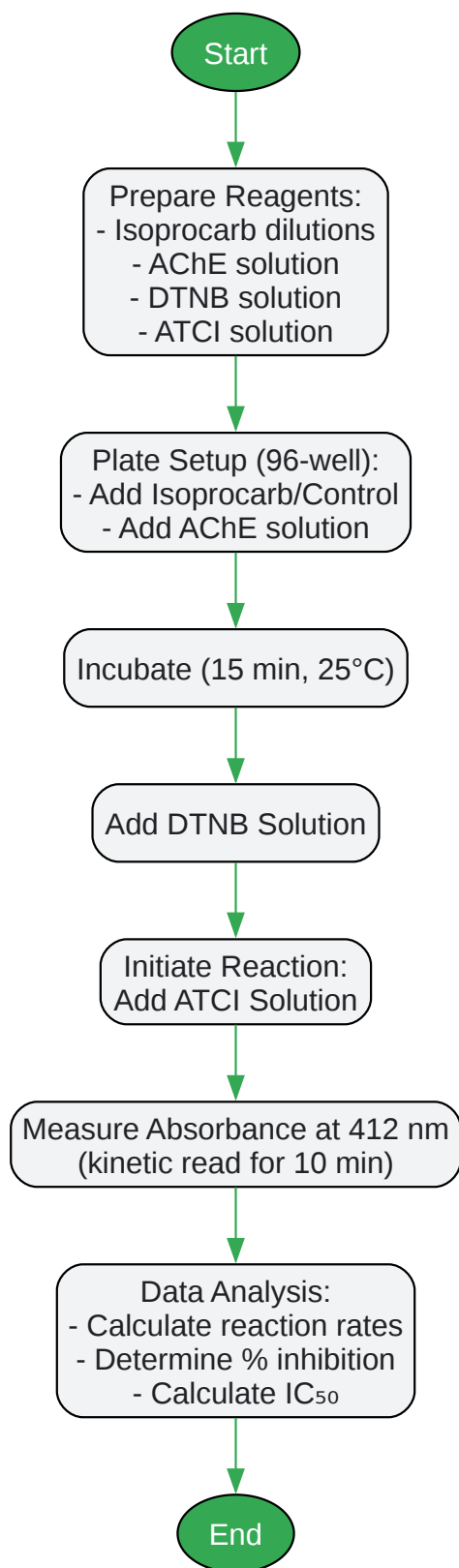
This protocol is a modification of the Ellman method for determining AChE activity.

Materials:

- Acetylcholinesterase (AChE) from electric eel
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (0.1 M, pH 8.0)
- **Isoprocarb** standard solutions
- 96-well microplate reader

Procedure:

- Prepare a stock solution of **isoprocarb** in a suitable solvent (e.g., ethanol) and make serial dilutions in phosphate buffer.
- In a 96-well plate, add 25 μ L of the **isoprocarb** solution (or buffer for control).
- Add 50 μ L of AChE solution (final concentration 0.05 U/mL) to each well and incubate for 15 minutes at 25 $^{\circ}$ C.
- Add 50 μ L of DTNB solution (0.3 mM) to each well.
- Initiate the reaction by adding 25 μ L of ATCI solution (0.5 mM).
- Immediately measure the absorbance at 412 nm every minute for 10 minutes.
- Calculate the rate of reaction (change in absorbance per minute).
- Determine the percentage of inhibition for each **isoprocarb** concentration relative to the control.
- Calculate the IC₅₀ value (the concentration of **isoprocarb** that causes 50% inhibition of AChE activity).



[Click to download full resolution via product page](#)

Figure 4: Experimental Workflow for Acetylcholinesterase Inhibition Assay.

Cytotoxicity Assay in Primary Hepatocytes

This protocol describes a method to assess the cytotoxicity of **isoprocarb** using primary hepatocytes and a cell viability assay (e.g., MTT or CellTiter-Glo®).

Materials:

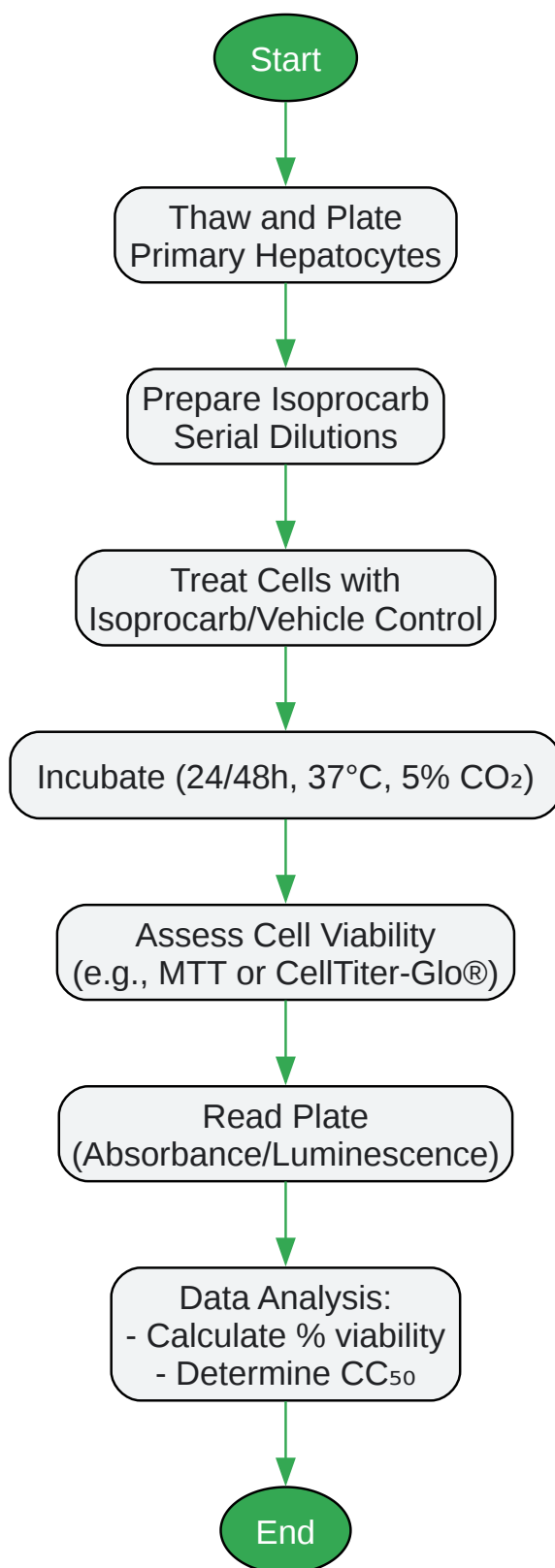
- Cryopreserved primary human or rat hepatocytes
- Hepatocyte culture medium
- Collagen-coated 96-well plates
- **Isoprocarb** stock solution
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Solubilization buffer (for MTT assay)
- Plate reader (absorbance or luminescence)

Procedure:

- Thaw and plate primary hepatocytes in collagen-coated 96-well plates according to the supplier's protocol. Allow cells to attach for at least 4-6 hours.
- Prepare serial dilutions of **isoprocarb** in hepatocyte culture medium.
- Remove the plating medium from the cells and replace it with medium containing different concentrations of **isoprocarb**. Include a vehicle control (medium with the same solvent concentration used for **isoprocarb**).
- Incubate the plates for 24 or 48 hours at 37 °C in a humidified incubator with 5% CO₂.
- After the incubation period, assess cell viability:
 - For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals. Read the absorbance at the

appropriate wavelength (e.g., 570 nm).

- For CellTiter-Glo® assay: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.
- Calculate cell viability as a percentage of the vehicle control.
- Determine the CC₅₀ value (the concentration of **isoprocarb** that causes a 50% reduction in cell viability).



[Click to download full resolution via product page](#)

Figure 5: Experimental Workflow for Cytotoxicity Assay in Primary Hepatocytes.

Conclusion

Isoprocarb is a moderately toxic carbamate insecticide with a well-established primary mechanism of action involving the inhibition of acetylcholinesterase. Emerging research highlights additional toxicological pathways, including the induction of oxidative stress, apoptosis, and CYP450-mediated hepatotoxicity. A thorough understanding of these multifaceted mechanisms is crucial for assessing the risks associated with **isoprocarb** exposure and for the development of safer alternatives. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and professionals engaged in the study of **isoprocarb** and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Isoprocarb induces acute toxicity in developing zebrafish embryos through vascular malformation [e-jarb.org]
- 3. jpacr.ub.ac.id [jpacr.ub.ac.id]
- 4. AOP-Wiki [aopwiki.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Activation of Pesticide Isoprocarb Mediated by CYP3A4 and the Possible Correlation with Its Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoprocarb causes neurotoxicity of zebrafish embryos through oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Isoprocarb (CAS Number: 2631-40-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672275#isoprocarb-cas-number-2631-40-5-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com